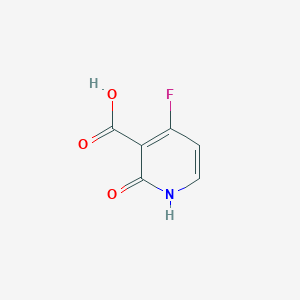

4-Fluoro-2-hydroxynicotinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-2-oxo-1H-pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFDLDMPUBNFICR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)C(=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Fluoro-2-hydroxynicotinic Acid: A Valuable Building Block for Drug Discovery

Introduction: The Strategic Value of Fluorinated Nicotinic Acids

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of drug design.[1] Fluorine's unique properties—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[2] Among the privileged heterocyclic scaffolds in drug discovery, the pyridine ring is ubiquitous.[3] Consequently, fluorinated pyridine derivatives, particularly functionalized nicotinic acids, have emerged as highly sought-after building blocks for novel therapeutics.[4]

4-Fluoro-2-hydroxynicotinic acid, with its trifunctional nature (carboxylic acid, hydroxyl group, and fluorine atom), represents a versatile scaffold for the synthesis of complex molecules in pharmaceutical and agrochemical research.[5] The presence of the 2-hydroxy group (which exists in tautomeric equilibrium with the 2-pyridone form) offers unique hydrogen bonding capabilities, while the fluorine atom at the 4-position can modulate the electronic properties and metabolic fate of derivative compounds. This guide provides an in-depth, practical overview of a proposed synthetic strategy for this compound, grounded in established chemical principles and designed for researchers and professionals in drug development.

Proposed Synthetic Strategy: A Two-Stage Approach

A direct, single-step synthesis of this compound is not well-documented in the current literature. Therefore, a robust and logical multi-step approach is proposed, leveraging common and well-understood transformations. The core of this strategy is a nucleophilic aromatic substitution (SNAr) reaction, a powerful method for introducing nucleophiles onto electron-deficient aromatic rings.[6][7]

The proposed synthesis is divided into two primary stages:

-

Synthesis of a 4-Halogenated Precursor: Preparation of a suitable 2-hydroxynicotinic acid derivative bearing a good leaving group at the 4-position. 4-Chloro-2-hydroxynicotinic acid is an ideal candidate.

-

Nucleophilic Fluorination: Displacement of the 4-chloro substituent with a fluoride ion to yield the target molecule.

Caption: Proposed two-stage synthetic workflow for this compound.

Part 1: Synthesis of 4-Chloro-2-hydroxynicotinic Acid

The initial step involves the preparation of a suitable precursor for the subsequent fluorination. While various 4-substituted derivatives could be envisioned, 4-chloronicotinic acid derivatives are readily accessible. A plausible approach begins with the commercially available 2-hydroxynicotinic acid. Direct chlorination of the pyridine ring can be challenging; therefore, a more reliable method involves building the chlorinated ring system or utilizing a precursor that is amenable to functionalization. For the purpose of this guide, we will outline a method starting from 4-chloropyridine.[8]

Experimental Protocol: Synthesis of 4-Chloronicotinic Acid

This protocol is adapted from established methods for the carboxylation of halopyridines.[8]

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 250 mL).

-

Cooling: Cool the flask to -78 °C using a dry ice/acetone bath.

-

LDA Formation (Optional, if not commercially available): Slowly add n-butyllithium (1.2 equivalents) to a solution of diisopropylamine (1.2 equivalents) in anhydrous THF at -78 °C. Allow the mixture to stir for 30 minutes to form lithium diisopropylamide (LDA).

-

Lithiation: To a solution of 4-chloropyridine (15 mmol) in anhydrous THF, slowly add a solution of lithium diisopropylamide (1.2 equivalents) at -78 °C. Maintain the temperature below -70 °C during the addition. Stir the resulting dark solution for 1-2 hours at -78 °C.

-

Carboxylation: Bubble dry carbon dioxide gas through the solution for 1-2 hours, or add an excess of crushed dry ice in small portions. The color of the solution should lighten significantly.

-

Quenching: Allow the reaction mixture to warm slowly to room temperature. Quench the reaction by the slow addition of water (50 mL).

-

Workup: Acidify the aqueous layer to pH 3-4 with concentrated HCl. The product, 4-chloronicotinic acid, may precipitate. If not, extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-chloronicotinic acid as a solid. The product can be further purified by recrystallization.

Note: The direct synthesis of 4-chloro-2-hydroxynicotinic acid may require a multi-step process involving protection of the hydroxyl group, which adds complexity. An alternative and potentially more direct route would be the cyclocondensation reactions to form the substituted pyridine ring directly, as described in some patents for related halo-nicotinic acids.[9]

Part 2: Nucleophilic Aromatic Substitution for Fluorination

The conversion of the 4-chloro precursor to the 4-fluoro product is the key transformation in this synthesis. This step relies on the principles of Nucleophilic Aromatic Substitution (SNAr).[10] The pyridine ring, being electron-deficient, is activated towards nucleophilic attack, especially when substituted with electron-withdrawing groups. The reaction proceeds via a high-energy intermediate known as a Meisenheimer complex.[7]

Caption: Generalized mechanism of the SNAr reaction for fluorination.

Causality Behind Experimental Choices

-

Fluoride Source: Anhydrous potassium fluoride (KF) or cesium fluoride (CsF) are common choices. CsF is more reactive due to the weaker Cs-F bond and greater solubility. Spray-dried KF is often used to maximize surface area and reactivity.

-

Solvent: A high-boiling, polar aprotic solvent such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or sulfolane is required. These solvents effectively solvate the cation (K⁺ or Cs⁺), leaving a "naked," highly nucleophilic fluoride anion.

-

Temperature: High temperatures (typically 120-180 °C) are necessary to overcome the activation energy of the reaction and break the aromaticity in the Meisenheimer intermediate.

-

Phase-Transfer Catalyst (Optional): In some cases, a phase-transfer catalyst like a crown ether (e.g., 18-crown-6) or a quaternary ammonium salt can be used to enhance the solubility and reactivity of the fluoride salt, potentially allowing for lower reaction temperatures.

Proposed Experimental Protocol: Halex Reaction

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-hydroxynicotinic acid (1 equivalent) and spray-dried potassium fluoride (2-3 equivalents).

-

Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry.

-

Heating: Heat the reaction mixture to 150-160 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed. This may take several hours.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice water and acidify to pH 2-3 with concentrated HCl.

-

Extraction: Extract the aqueous solution with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Data Summary and Characterization

As this guide presents a proposed synthesis, experimental data such as yield and purity are theoretical targets. The following table outlines the key parameters and expected characterization data.

| Parameter | Stage 1: 4-Chloro Precursor | Stage 2: 4-Fluoro Product |

| Molecular Formula | C₆H₄ClNO₃ | C₆H₄FNO₃ |

| Molecular Weight | 173.56 g/mol | 157.10 g/mol |

| Theoretical Yield | Target: >60% | Target: >50% |

| Appearance | White to off-white solid | White to off-white solid |

| ¹H NMR | Expect aromatic protons, with shifts influenced by Cl, -OH, and -COOH. | Expect aromatic protons with additional splitting due to ¹H-¹⁹F coupling. The proton at C5 will likely show a doublet of doublets. |

| ¹³C NMR | Expect 6 distinct carbon signals. | Expect 6 distinct carbon signals, with C-F coupling observed for C4 and adjacent carbons. |

| ¹⁹F NMR | N/A | A single resonance is expected. |

| IR (cm⁻¹) | ~3000 (O-H, broad), ~1700 (C=O), C-Cl stretch. | ~3000 (O-H, broad), ~1700 (C=O), C-F stretch. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z 172.0 | [M-H]⁻ at m/z 156.0 |

Spectroscopic predictions are based on general principles of NMR and IR spectroscopy.[1][11][12][13]

Safety and Handling of Fluorinating Agents

Trustworthiness in chemical synthesis is intrinsically linked to safety. Fluorination reactions, particularly at scale, require stringent safety protocols.

-

Reagent Handling: Many fluorinating agents are corrosive and toxic. Anhydrous HF, which can be generated in situ from some fluoride sources in the presence of acidic protons, is extremely dangerous and can cause severe burns that may not be immediately painful.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty gloves (consult manufacturer's compatibility charts).[15]

-

Engineering Controls: All manipulations involving fluorinating agents and high-temperature reactions must be conducted in a certified chemical fume hood to prevent inhalation of volatile or corrosive materials.[15]

-

Emergency Preparedness: Ensure that an emergency plan is in place. Calcium gluconate gel should be readily available as a first aid measure for skin contact with HF. Spill kits appropriate for acidic and corrosive materials should also be accessible.[16]

-

Reaction Quenching: Quenching of reactions involving reactive fluorinating agents can be highly exothermic. Always cool the reaction vessel in an ice bath before slowly adding a quenching agent.

Conclusion

The synthesis of this compound, while not established through a single, optimized procedure in the literature, is eminently achievable through a logical, two-stage process centered on a nucleophilic aromatic substitution. By carefully selecting a suitable 4-halogenated precursor and employing appropriate conditions for the Halex reaction, researchers can access this valuable fluorinated building block. The causality-driven approach outlined in this guide, from the choice of solvent to the high reaction temperatures, provides a solid foundation for the successful synthesis and purification of the target molecule. Adherence to rigorous safety protocols is paramount and ensures the integrity and trustworthiness of the experimental process. The availability of this and other strategically fluorinated scaffolds will continue to empower drug discovery professionals in their quest for safer and more effective medicines.

References

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link][6]

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. [Link][7]

-

MDPI. Exploring the Role of 6-Fluoronicotinic Acid in Advanced Medicinal Chemistry. [Link][4]

-

MDPI. Drug Discovery Based on Fluorine-Containing Glycomimetics. [Link][2]

-

Google Patents. Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto. [9]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link][11]

-

PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. [Link][3]

-

YouTube. Combined spectral problems solutions based on UV, IR, 1H-NMR,13C-NMR & MS| Organic Spectroscopy. [Link][12]

-

MDPI. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. [Link][1]

-

YouTube. Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. [Link][1]

-

YouTube. Yin and yang in chemistry education: the complementary nature of FTIR and NMR spectroscopies. [Link][13]

-

YouTube. Chapter 18. Mini-lecture. Nucleophilic Aromatic Substitution. [Link][10]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. This compound | 1803770-09-3 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound [myskinrecipes.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]

- 9. US5493028A - Processes for producing 2-Halo-nicotinic acid derivatives and precursors thereto - Google Patents [patents.google.com]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. youtube.com [youtube.com]

- 13. gcms.cz [gcms.cz]

- 14. Fluorination - Wordpress [reagents.acsgcipr.org]

- 15. benchchem.com [benchchem.com]

- 16. zjwintime.com [zjwintime.com]

The Strategic Role of 4-Fluoro-2-hydroxynicotinic Acid in Modern Drug Discovery: A Technical Guide

Introduction: In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered basicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] 4-Fluoro-2-hydroxynicotinic acid (CAS No. 1803770-09-3), a functionalized pyridine derivative, represents a key building block that embodies this principle. Its trifunctional nature, featuring a carboxylic acid, a hydroxyl group (existing in tautomeric equilibrium with its 2-pyridone form), and a fluorine atom, offers a versatile platform for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its chemical properties, synthesis, reactivity, and critical applications for researchers, scientists, and drug development professionals.

Core Molecular Attributes and Physicochemical Profile

This compound is a white to off-white solid at room temperature. Its structure marries the bio-isosteric properties of the 2-hydroxypyridine moiety with the potent electronic effects of a fluorine substituent. The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine form and the 2-pyridone form, with the latter generally predominating in both solid and solution phases.[4] This equilibrium is crucial as it influences the molecule's hydrogen bonding capabilities and reactivity.

| Property | Value | Source |

| CAS Number | 1803770-09-3 | Internal |

| Molecular Formula | C₆H₄FNO₃ | Supplier Data |

| Molecular Weight | 157.10 g/mol | Supplier Data |

| Predicted Boiling Point | 310.9 ± 42.0 °C at 760 mmHg | Supplier Data |

| Predicted pKa | 3.39 ± 0.10 | [5] |

| Storage Conditions | 2-8°C, under inert atmosphere | Supplier Data |

The fluorine atom at the 4-position significantly influences the electronic character of the pyridine ring. As the most electronegative element, it acts as a powerful electron-withdrawing group, which is expected to lower the pKa of the carboxylic acid compared to its non-fluorinated analog, making it a stronger acid. This modulation of acidity can be critical for optimizing interactions with biological targets.[1][6]

Synthesis and Manufacturing Landscape

While specific, publicly disclosed industrial-scale synthesis routes for this compound are proprietary, a scientifically sound and plausible laboratory-scale synthesis can be conceptualized based on established methodologies for fluorinated and hydroxylated pyridines. A common strategy involves the construction of the pyridine ring from fluorinated acyclic precursors or the late-stage functionalization of a pre-formed pyridine ring.

Representative Synthetic Workflow

A plausible synthetic approach could involve the fluorination of a suitable pyridine precursor followed by hydrolysis or oxidation steps. For instance, a late-stage C-H fluorination of a 2-hydroxynicotinic ester derivative could be a viable route, inspired by modern fluorination techniques.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of 4-Fluoro-2-hydroxynicotinic Acid: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic characteristics of 4-Fluoro-2-hydroxynicotinic acid, a compound of significant interest in medicinal chemistry and drug development. As a fluorinated pyridine derivative, its structural elucidation through modern spectroscopic techniques is crucial for synthesis confirmation, purity assessment, and understanding its chemical behavior. This document offers a detailed examination of its expected Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, grounded in established principles and data from analogous structures.

Molecular Structure and Its Spectroscopic Implications

This compound, with the chemical formula C₆H₄FNO₃, possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. The pyridine ring, substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid, presents a rich system for spectroscopic analysis. The electron-withdrawing nature of the fluorine and the carboxylic acid, along with the electron-donating hydroxyl group, influences the electronic environment of the entire molecule, which is directly reflected in its spectral data.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the carbon skeleton and the electronic environment of the protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the two aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-F) ≈ 8-10, J(H-H) ≈ 2-3 |

| H-6 | 8.3 - 8.7 | Doublet (d) | J(H-H) ≈ 2-3 |

| -OH | 10.0 - 12.0 | Broad singlet (br s) | - |

| -COOH | 12.0 - 14.0 | Broad singlet (br s) | - |

Causality Behind Predictions:

-

Aromatic Protons (H-5 and H-6): The electron-withdrawing effects of the fluorine, carboxylic acid, and the pyridine nitrogen will deshield the aromatic protons, shifting their signals downfield.[1][2][3][4][5] The coupling between H-5 and the fluorine at position 4 will result in a doublet, which is further split by the adjacent H-6, leading to a doublet of doublets. H-6 will appear as a doublet due to coupling with H-5.

-

Acidic Protons (-OH and -COOH): The protons of the hydroxyl and carboxylic acid groups are acidic and their chemical shifts are highly dependent on concentration and solvent. They typically appear as broad singlets due to rapid exchange.[2]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will reveal the carbon framework of the molecule. The presence of the fluorine atom will cause characteristic splitting of the carbon signals it is directly attached to and those in close proximity.

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) | Coupling Constant (J, Hz) |

| C-2 | 160 - 165 | Singlet (s) | - |

| C-3 | 110 - 115 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-4 | 155 - 160 (d) | Doublet (d) | ¹J(C-F) ≈ 240-260 |

| C-5 | 115 - 120 | Doublet (d) | ²J(C-F) ≈ 20-25 |

| C-6 | 145 - 150 | Doublet (d) | ³J(C-F) ≈ 3-5 |

| -COOH | 165 - 170 | Singlet (s) | - |

Causality Behind Predictions:

-

C-F Coupling: The most significant feature will be the large one-bond coupling constant (¹J) for C-4, the carbon directly attached to the fluorine atom. Two-bond (²J) and three-bond (³J) couplings will also be observed for C-3, C-5, and C-6, providing definitive structural confirmation.[6][7][8][9]

-

Chemical Shifts: The chemical shifts are influenced by the substituents. The carbons attached to electronegative atoms (O, F, N) will be deshielded and appear at lower field.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| O-H stretch (Phenolic) | 3200 - 3600 | Broad, Medium |

| C-H stretch (Aromatic) | 3000 - 3100 | Medium |

| C=O stretch (Carboxylic Acid) | 1680 - 1720 | Strong |

| C=C and C=N stretch (Aromatic Ring) | 1450 - 1600 | Medium to Strong |

| C-O stretch (Carboxylic Acid/Phenolic) | 1210 - 1320 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

Causality Behind Predictions:

-

The broad O-H stretching band from the carboxylic acid is a characteristic feature.[10][11][12] The phenolic O-H stretch will also contribute to this broadness. The strong carbonyl (C=O) absorption is indicative of the carboxylic acid group.[13] The presence of a strong C-F stretching band is a key indicator of fluorination.[11] Aromatic ring vibrations (C=C and C=N) will appear in the 1450-1600 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Molecular Ion Peak (M⁺): m/z = 157.02

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 139): Dehydration from the carboxylic acid and hydroxyl groups.

-

Loss of CO₂ (m/z = 113): Decarboxylation is a common fragmentation for carboxylic acids.[15][16][17]

-

Loss of HF (m/z = 137): Elimination of hydrogen fluoride is characteristic of fluorinated compounds.[18]

-

Loss of COOH (m/z = 112): Loss of the entire carboxylic acid radical.[17]

Caption: Predicted Mass Spectrometry Fragmentation of this compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-16 ppm).

-

-

¹³C NMR Acquisition:

-

Use the same sample.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

FT-IR Spectroscopy

-

Sample Preparation:

-

Solid (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

Solid (KBr pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin pellet.

-

-

Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Acquisition (Electrospray Ionization - ESI):

-

Infuse the sample solution into the ESI source.

-

Acquire the mass spectrum in both positive and negative ion modes to determine the most sensitive ionization.

-

For fragmentation analysis (MS/MS), select the molecular ion peak and subject it to collision-induced dissociation (CID).

-

Caption: General workflow for the spectroscopic analysis of this compound.

Conclusion

References

-

ResearchGate. ¹H-NMR (400 MHz) and ¹³C-NMR (100 MHz) spectral data of compound 1 in...[Link]

- Silverstein, Robert M., et al. Spectrometric Identification of Organic Compounds. 7th ed., Wiley, 2005.

-

Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000725). [Link]

-

Fragmentation and Interpretation of Spectra. [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Human Metabolome Database. ¹³C NMR Spectrum (1D, 700 MHz, D₂O, predicted) (HMDB0000020). [Link]

- Table of Characteristic IR Absorptions.

-

YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Table of Characteristic Proton NMR Shifts. [Link]

-

ResearchGate. Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues. [Link]

-

Journal of the American Chemical Society. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. [Link]

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

National Institutes of Health. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. [Link]

-

PubMed Central. Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. [Link]

-

Chemistry LibreTexts. Interpreting Infrared Spectra. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubMed. Synthesis, characterization and fluorescence properties of novel pyridine dicarboxylic acid derivatives and corresponding Tb(III) complexes. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy – ¹H NMR Chemical Shifts. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 8. 4-FLUOROCINNAMIC ACID(14290-86-9) 13C NMR [m.chemicalbook.com]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0000020) [hmdb.ca]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 12. uanlch.vscht.cz [uanlch.vscht.cz]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. m.youtube.com [m.youtube.com]

- 16. scienceready.com.au [scienceready.com.au]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. whitman.edu [whitman.edu]

An In-Depth Technical Guide to the Molecular Structure of 4-Fluoro-2-hydroxynicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the molecular structure of 4-Fluoro-2-hydroxynicotinic acid (CAS No: 1803770-09-3), a key building block in the development of novel fluorinated pharmaceuticals and agrochemicals.[1][2] This document delves into the nuanced structural features of the molecule, including its fundamental chemical properties, the profound influence of the fluorine substituent on its electronic landscape, and the critical aspect of tautomerism. While experimental crystallographic and detailed spectroscopic data for this specific isomer remain elusive in publicly accessible literature, this guide synthesizes information from closely related analogs and computational predictions to provide a robust model of its structure and reactivity. The methodologies for its synthesis and characterization are outlined, offering a foundational understanding for researchers engaged in the design of advanced bioactive molecules.

Introduction: The Significance of Fluorination in Pyridine Scaffolds

The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacokinetic properties of a drug candidate. When introduced into a pyridine ring, as in the case of this compound, these effects can lead to enhanced metabolic stability, altered basicity (pKa), and improved binding affinity to biological targets.[3] this compound, a derivative of nicotinic acid (Vitamin B3), presents a versatile scaffold for chemical modification, possessing a carboxylic acid, a hydroxyl group, and a fluorine atom on the pyridine core.[1][2] Its utility as an intermediate in the synthesis of antiviral and antibacterial agents underscores the importance of a detailed understanding of its molecular architecture.[1][2]

Core Molecular Attributes

A foundational understanding of this compound begins with its basic molecular and physical properties.

| Property | Value | Source |

| CAS Number | 1803770-09-3 | [4][5] |

| Molecular Formula | C₆H₄FNO₃ | [4][5] |

| Molecular Weight | 157.10 g/mol | [2] |

| Boiling Point (Predicted) | 310.9 ± 42.0 °C at 760 mmHg | [2] |

| Storage Conditions | 2-8°C, stored under inert gas | [2] |

The Structural Keystone: Tautomerism

A critical feature of hydroxypyridines is their existence in tautomeric forms. For this compound, two primary tautomers are expected to be in equilibrium: the hydroxy-pyridine form and the pyridone form.

Caption: Tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.

The position of this equilibrium is highly sensitive to the solvent environment.[6][7] In non-polar solvents, the hydroxy-pyridine form may be more prevalent, while polar solvents tend to favor the more polar pyridone tautomer.[6] For the related compound, 4-hydroxynicotinic acid, studies have shown it can exist in the solid state as either the hydroxy form or its zwitterionic pyridone tautomer.[8] Quantum mechanical calculations on 4-hydroxynicotinic acid have been performed to understand this tautomeric polymorphism.[8] It is highly probable that this compound exhibits similar behavior, with the fluorine atom subtly influencing the relative stabilities of the tautomers through its inductive effects.

Impact of the 4-Fluoro Substituent on Molecular Properties

The introduction of a fluorine atom at the 4-position of the pyridine ring has significant electronic consequences. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can:

-

Modulate Acidity and Basicity: The pKa of the carboxylic acid and the basicity of the pyridine nitrogen are altered, which can be critical for drug-receptor interactions and pharmacokinetic properties.

-

Influence Aromaticity: While fluorine is electron-withdrawing, it can also donate electron density to the aromatic π-system through resonance, a phenomenon that can stabilize the ring.[3]

-

Create Unique Non-Covalent Interactions: The polarized C-F bond can participate in favorable electrostatic interactions, including hydrogen bonds with water molecules in a biological environment.

Predicted and Analogous Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring. Their chemical shifts and coupling constants will be influenced by the positions of the fluorine, hydroxyl, and carboxylic acid groups. The acidic protons of the hydroxyl and carboxylic acid groups may appear as broad singlets, and their positions will be highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon spectrum will display six signals corresponding to the carbon atoms of the pyridine ring and the carboxylic acid. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

-

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom.[1][3][9] A single resonance is expected for the fluorine atom in this compound, and its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[1][3][9]

Infrared (IR) Spectroscopy

The IR spectrum will provide valuable information about the functional groups present. Key expected vibrational bands include:

-

O-H Stretching: A broad band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[10] A sharper O-H stretch for the phenolic hydroxyl may also be observed.

-

C=O Stretching: A strong, sharp absorption between 1680-1710 cm⁻¹ is indicative of the carboxylic acid carbonyl group.[10] If the pyridone tautomer is present, an additional amide-like carbonyl stretch would be expected.

-

C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region is typically associated with the C-F bond.

-

Aromatic C=C and C=N Stretching: Multiple bands in the 1400-1600 cm⁻¹ region will correspond to the vibrations of the pyridine ring.

Mass Spectrometry (MS)

In mass spectrometry, this compound (MW: 157.10) is expected to show a prominent molecular ion peak. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the entire carboxyl group (M-45).[11][12] The fragmentation of the pyridine ring may also occur, providing further structural information.

Synthesis and Characterization Workflow

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the provided search results, a general synthetic approach can be proposed based on known methodologies for analogous compounds. A plausible route could involve the fluorination of a suitable nicotinic acid precursor.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocol: A General Approach

The following is a generalized, hypothetical protocol that would require optimization.

-

Fluorination of a Precursor: A suitable starting material, such as a 2-hydroxy-4-aminonicotinic acid derivative, could be subjected to a diazotization reaction followed by fluorination, for instance, using the Balz-Schiemann reaction.

-

Reaction Monitoring: The progress of the reaction would be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove inorganic byproducts. The crude product would then be extracted into an appropriate organic solvent.

-

Purification: The crude this compound would be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

-

Characterization: The identity and purity of the final product would be confirmed by a suite of analytical techniques:

-

NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and assess purity.

-

Infrared Spectroscopy: To verify the presence of key functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Melting Point Analysis: To assess purity.

-

Elemental Analysis: To confirm the elemental composition.

-

Conclusion and Future Directions

This compound is a molecule of significant interest for the development of new bioactive compounds. This guide has provided a detailed overview of its molecular structure, drawing upon fundamental principles and data from related compounds in the absence of specific experimental data for the title compound. The interplay of its functional groups, the critical role of tautomerism, and the electronic influence of the fluorine substituent are key determinants of its chemical reactivity and potential biological activity.

Future research should prioritize the acquisition of definitive experimental data, including a single-crystal X-ray structure, to unequivocally establish its solid-state conformation and intermolecular interactions. Detailed spectroscopic analysis (NMR, IR, MS) of a pure, authenticated sample is also essential. Furthermore, computational studies modeling the tautomeric equilibrium in different solvent environments and investigating its interaction with potential biological targets would provide invaluable insights for the rational design of next-generation pharmaceuticals and agrochemicals based on this promising scaffold.

References

-

Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]

-

19Fluorine NMR. University of Ottawa. [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

-

Fluorine NMR. University of Wisconsin-Madison. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PubMed Central. [Link]

-

New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

-

Nmr spectroscopy of fluorine 19. Slideshare. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

This compound. MySkinRecipes. [Link]

-

Tautomeric Polymorphism of 4‑Hydroxynicotinic Acid. University of Kentucky X-Ray Crystallography Facility. [Link]

-

Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

-

The crystal structure of 4-(trifluoromethyl)pyridine-2-carboxylic acid, C7H4F3NO2. De Gruyter. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source.

-

(PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]

-

Tautomeric Polymorphism of 4-Hydroxynicotinic Acid. ResearchGate. [Link]

-

This compound. ChemBK. [Link]

-

5-Fluoro-2-hydroxynicotinic acid | C6H4FNO3 | CID 40786902. PubChem. [Link]

-

Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. PubMed. [Link]

-

Infrared multiplephoton dissociation spectroscopy of deprotonated 6hydroxynicotinic acid. Wiley Online Library. [Link]

-

Mascot help: Peptide fragmentation. Matrix Science. [Link]

-

Tautomerism of 4-hydrazinoquinazolines: vibrational spectra and computational study. University of Pardubice. [Link]

-

How about Tautomers?. WuXi Biology. [Link]

-

Synthesis and Decarboxylation of Functionalized 2-Pyridone-3- carboxylic Acids and Evaluation of their Antimicrobial Activity an. Semantic Scholar. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

4-Hydroxynicotinic acid | C6H5NO3 | CID 69113. PubChem. [Link]

-

9.4.2. Tautomers. Chemistry LibreTexts. [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

-

Tautomers – Knowledge and References. Taylor & Francis. [Link]

-

Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm. [Link]

-

5-fluoro-2-hydroxynicotinic acid (C6H4FNO3). PubChemLite. [Link]

-

4′-Fluoro-2′-hydroxyacetophenone. PubMed Central. [Link]

-

(PDF) Warfarin tautomers in solution: a structural, computational and thermodynamic study. ResearchGate. [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. This compound | 1803770-09-3 [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. wuxibiology.com [wuxibiology.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. xray.uky.edu [xray.uky.edu]

- 9. biophysics.org [biophysics.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of 4-Fluoro-2-hydroxynicotinic Acid Derivatives and Analogs for Drug Discovery

Abstract

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often conferring advantageous properties such as enhanced metabolic stability and binding affinity. The 4-Fluoro-2-hydroxynicotinic acid core represents a promising, yet underexplored, scaffold for the development of novel therapeutics. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals on the rational design, synthesis, and biological evaluation of derivatives and analogs of this compound. We will delve into the synthetic rationale, propose detailed experimental protocols, and outline a strategic approach to screening for antiviral and kinase-inhibiting activities, two areas where this scaffold holds significant potential.

Introduction: The Strategic Value of the this compound Scaffold

This compound is a pyridine derivative distinguished by three key functional groups that make it an attractive starting point for drug discovery: a carboxylic acid, a hydroxyl group (which exists in tautomeric equilibrium with its 2-pyridone form), and a fluorine atom. This unique combination of features provides a versatile platform for chemical modification and the potential for multi-point interactions with biological targets.[1]

The presence of the fluorine atom is particularly significant. It can modulate the acidity of the carboxylic acid and the pKa of the pyridine ring, influence molecular conformation, and block metabolic oxidation at the C4-position, potentially improving the pharmacokinetic profile of derivative compounds.[2] The hydroxyl and carboxylic acid groups are readily derivatizable, allowing for the exploration of a wide chemical space through techniques like amide coupling in combinatorial chemistry campaigns. These functional groups are also capable of forming crucial hydrogen bonds with protein targets, making them ideal for designing targeted inhibitors.[1]

This guide will focus on a proactive approach to drug discovery, outlining a logical workflow from initial scaffold derivatization to biological screening and hit identification. We will propose the synthesis of a focused library of amide derivatives and discuss their potential as inhibitors of viral enzymes and protein kinases, drawing parallels from structurally related compounds that have shown promise in these areas.

Synthetic Strategy: Building a Library of Amide Derivatives

The carboxylic acid moiety of this compound is the most straightforward handle for derivatization. Amide bond formation is a robust and well-established reaction in medicinal chemistry, allowing for the introduction of a diverse range of substituents to probe structure-activity relationships (SAR).

Rationale for Amide Derivatives

Amide derivatives are prevalent in pharmaceuticals due to their metabolic stability and ability to participate in hydrogen bonding. By synthesizing a library of amides with varying steric and electronic properties (e.g., aliphatic, aromatic, heterocyclic amines), we can systematically explore the chemical space around the core scaffold. This approach has been successfully used to develop inhibitors for a wide range of targets, including proteases, kinases, and other enzymes.

General Synthetic Protocol for Amide Coupling

The following is a generalized, robust protocol for the synthesis of amide derivatives of this compound.

Step 1: Activation of the Carboxylic Acid

The carboxylic acid of this compound must first be activated to facilitate nucleophilic attack by the amine. A common and effective method is the use of a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

Step 2: Amide Bond Formation

The activated carboxylic acid is then reacted in situ with a primary or secondary amine to form the desired amide. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Step 3: Purification

The crude product is purified using standard techniques such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC) to yield the pure amide derivative.

Experimental Protocol: Synthesis of a Representative Amide Derivative

-

To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is added HATU (1.2 eq) and DIPEA (2.5 eq).

-

The mixture is stirred at room temperature for 20 minutes to ensure complete activation of the carboxylic acid.

-

The desired amine (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 4-12 hours, with progress monitored by LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude residue is purified by flash column chromatography to afford the target amide.

-

The structure and purity of the final compound are confirmed by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

Proposed Library of Amines for Derivatization

To effectively probe the SAR, a diverse set of amines should be utilized, including:

-

Small aliphatic amines: (e.g., propylamine, isobutylamine) to explore the effect of alkyl chain length and branching.

-

Alicyclic amines: (e.g., cyclopentylamine, piperidine) to introduce conformational rigidity.

-

Benzylamines: (e.g., benzylamine, 4-fluorobenzylamine) to introduce aromatic rings with various electronic properties.

-

Anilines: (e.g., aniline, 4-methoxyaniline) to explore the effect of a directly conjugated aromatic system.

-

Heterocyclic amines: (e.g., 3-aminopyridine, 2-aminothiazole) to introduce additional hydrogen bond donors and acceptors.

Biological Evaluation: A Targeted Screening Approach

Based on the structural features of the this compound scaffold and the known activities of related compounds, we propose a targeted screening strategy focused on two high-impact therapeutic areas: antiviral and oncology (kinase inhibition).

Antiviral Activity

The hydroxypyridinone core is a known metal-binding pharmacophore, making it an excellent candidate for inhibiting viral metalloenzymes.[3] Furthermore, fluorinated nucleoside analogs have demonstrated potent antiviral activity, suggesting that fluorinated heterocyclic scaffolds are a promising area for antiviral drug discovery.[4][5][6]

Primary Target: Influenza Virus Endonuclease

The influenza PA endonuclease, a metalloenzyme essential for viral replication, is a validated target for inhibitors with metal-binding pharmacophores.[3]

Experimental Protocol: Influenza Endonuclease Inhibition Assay (FRET-based)

-

The synthesized compounds are dissolved in DMSO to create stock solutions.

-

The influenza PA endonuclease enzyme is incubated with the test compounds at various concentrations in a suitable assay buffer.

-

A fluorogenic substrate is added to the mixture.

-

The reaction is monitored in real-time using a fluorescence plate reader.

-

The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated from the dose-response curve.

Secondary Antiviral Targets:

-

SARS-CoV-2 Main Protease (Mpro): A key enzyme in the viral life cycle and a validated drug target.

-

Other viral polymerases: The RNA-dependent RNA polymerase of various RNA viruses is a common target for antiviral drugs.

Kinase Inhibition Activity

Protein kinases are a large family of enzymes that play critical roles in cell signaling and are frequently dysregulated in cancer. Many approved kinase inhibitors are based on heterocyclic scaffolds that can form key hydrogen bonds in the ATP-binding pocket of the kinase. The 2-hydroxypyridine moiety of our scaffold can act as a hinge-binding motif, a common feature of many kinase inhibitors.

Primary Target Panel: Cancer-Related Kinases

A panel of kinases implicated in various cancers should be used for primary screening. This could include:

-

Epidermal Growth Factor Receptor (EGFR): Important in non-small cell lung cancer.[7]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key regulator of angiogenesis.

-

Cyclin-Dependent Kinase 2 (CDK2): Involved in cell cycle progression.[8]

Experimental Protocol: Kinase Inhibition Assay (e.g., Kinase-Glo®)

-

Test compounds are serially diluted in an appropriate assay buffer.

-

The kinase enzyme, substrate, and ATP are added to the wells of a microplate containing the test compounds.

-

The reaction is allowed to proceed for a specified time at room temperature.

-

A detection reagent (e.g., Kinase-Glo®) is added, which measures the amount of remaining ATP.

-

Luminescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of kinase inhibition against the compound concentration.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the primary screens will be used to establish initial SAR. Key questions to be addressed include:

-

What is the impact of the size and electronic nature of the amide substituent on activity?

-

Does the fluorine atom contribute positively to activity or selectivity?

-

Are there specific substitution patterns on aromatic rings that are favored?

Once initial hits are identified, lead optimization will involve synthesizing a second generation of more focused analogs to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). Molecular docking studies can be employed to understand the binding modes of the most active compounds and guide the design of new derivatives.

Data Presentation and Visualization

Tabulated Biological Data

All quantitative data from the biological assays should be summarized in a clear, tabular format for easy comparison.

| Compound ID | Amine Moiety | Influenza PA IC50 (µM) | EGFR IC50 (µM) |

| FA-01 | Propylamine | > 50 | 25.3 |

| FA-02 | Benzylamine | 15.2 | 10.8 |

| FA-03 | 4-Fluorobenzylamine | 8.7 | 5.1 |

| ... | ... | ... | ... |

Table 1: Example of a data summary table for synthesized derivatives.

Visualizing the Drug Discovery Workflow

A clear workflow diagram is essential for understanding the overall strategy.

Figure 1: A generalized workflow for the discovery of bioactive derivatives of this compound.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the discovery of novel therapeutic agents. This guide has outlined a rational and systematic approach to the design, synthesis, and biological evaluation of its derivatives. By focusing on synthetically tractable amide analogs and screening them against high-value targets in virology and oncology, researchers can efficiently explore the potential of this scaffold. The insights gained from the initial SAR studies will be invaluable for guiding future lead optimization efforts, with the ultimate goal of identifying preclinical candidates with promising therapeutic potential. The versatility of the core structure suggests that with further exploration, derivatives could also be investigated for other biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.

References

-

MySkinRecipes. This compound. Available from: [Link]

-

Obach, R. S., et al. Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 2016, 44(5), 634-646. Available from: [Link]

-

Cianci, M., et al. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors. ACS Medicinal Chemistry Letters, 2021. Available from: [Link]

-

Pazo, R. R., et al. Drug Discovery Based on Fluorine-Containing Glycomimetics. Molecules, 2022. Available from: [Link]

-

Sourimant, J., et al. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. Science, 2022, 375(6577), 161-167. Available from: [Link]

-

Toots, M., et al. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine. Antiviral Research, 2024. Available from: [Link]

-

Sourimant, J., et al. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication. PubMed, 2022. Available from: [Link]

-

Al-Ghorbani, M., et al. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors. National Institutes of Health, 2023. Available from: [Link]

-

Wang, J., et al. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega, 2022. Available from: [Link]

-

Zhang, Y., et al. Design, synthesis and biological evaluation of 2H-[1][9]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer. RSC Publishing, 2022. Available from: [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. Carboxylic Acid Isostere Derivatives of Hydroxypyridinones as Core Scaffolds for Influenza Endonuclease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitors of dihydroorotate dehydrogenase synergize with the broad antiviral activity of 4'-fluorouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4'-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 4′-Fluorouridine is an oral antiviral that blocks respiratory syncytial virus and SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of 2H-[1,4]oxazino-[2,3-f]quinazolin derivatives as potential EGFR inhibitors for non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis, antitumor evaluation, and molecular docking of novel pyrrolo[2,3-d]pyrimidine as multi-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of new urolithin amides as multitarget agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Potential of 4-Fluoro-2-hydroxynicotinic Acid: A Technical Guide for Chemical Innovation

Abstract

4-Fluoro-2-hydroxynicotinic acid is a sparsely explored chemical entity poised at the intersection of several critical areas in drug discovery and materials science. Its unique trifecta of functionalities—a fluorinated pyridine core, a hydroxyl group, and a carboxylic acid—creates a versatile scaffold with significant, yet largely untapped, potential. This guide provides a forward-looking technical analysis of this molecule, moving beyond its current status as a building block to propose novel research applications. By examining the established roles of its constituent chemical motifs, we delineate tangible pathways for its use in metalloenzyme inhibition, G-protein coupled receptor (GPCR) ligand development, and fragment-based drug discovery (FBDD). Complete with detailed, actionable experimental protocols and predictive data, this document serves as a roadmap for researchers, scientists, and drug development professionals to pioneer new applications for this promising compound.

Introduction: Deconstructing the Opportunity

The strategic value of this compound lies in the synergistic interplay of its structural components. The pyridine scaffold is a privileged structure in medicinal chemistry, found in a vast number of FDA-approved drugs.[1][2] Its derivatization has led to broad-spectrum therapeutic agents.[3] The 2-hydroxy (or 2-pyridone tautomer) functionality is a known metal-chelating motif and a bioisostere for other functional groups, making it a powerful tool for designing enzyme inhibitors.[4][5] Finally, the introduction of a fluorine atom can profoundly and beneficially alter a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, acidity, and binding affinity.[6][7]

This guide will explore three primary avenues of research where this compound could make a significant impact:

-

Metalloenzyme Inhibition: Leveraging the 2-hydroxypyridine core's ability to chelate metal ions essential for catalytic activity.

-

GPCR Ligand Scaffolding: Using the nicotinic acid backbone as a starting point for novel receptor modulators.

-

Fragment-Based Drug Discovery (FBDD): Employing the molecule as a high-value fragment for screening against a wide range of biological targets.

Predicted Physicochemical Profile: The Fluorine Advantage

The strategic placement of a fluorine atom at the 4-position is predicted to significantly influence the molecule's drug-like properties compared to its non-fluorinated parent, 2-hydroxynicotinic acid. Fluorine's high electronegativity can lower the pKa of the neighboring carboxylic acid and modulate the tautomeric equilibrium of the 2-hydroxypyridine/2-pyridone system.[7] This can enhance binding interactions and improve membrane permeability.[8] Furthermore, the carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the compound's half-life.[9]

| Property | 2-Hydroxynicotinic Acid (Parent) | This compound (Predicted) | Rationale for Change |

| Molecular Weight | 139.11 g/mol [10] | 157.10 g/mol [11] | Addition of fluorine atom. |

| pKa (Carboxylic Acid) | ~4.5 | ~3.5 - 4.0 | Inductive electron withdrawal by fluorine increases acidity.[7] |

| LogP | ~0.5 | ~0.8 - 1.2 | Fluorine substitution typically increases lipophilicity.[7] |

| Metabolic Stability | Moderate | High | C-F bond at the 4-position can block potential sites of aromatic hydroxylation.[6][9] |

Application I: A Novel Scaffold for Metalloenzyme Inhibitors

Scientific Rationale: Over 30% of enzymes are metalloenzymes, containing critical metal ions (e.g., Zn²⁺, Fe²⁺, Mg²⁺) in their active sites.[5] The 2-hydroxypyridine motif is a well-documented bidentate metal chelator, capable of displacing water and coordinating with these catalytic metal ions, thereby inhibiting enzyme function.[5][12] This makes this compound an ideal starting point for designing inhibitors against targets like Histone Deacetylases (HDACs) or Matrix Metalloproteinases (MMPs), both zinc-dependent enzymes implicated in cancer and inflammatory diseases. The fluorine atom can enhance binding affinity through favorable electrostatic interactions within the active site.[6]

Workflow for Assessing Metalloenzyme Inhibition

Caption: Workflow for determining the IC50 of this compound against a target metalloenzyme.

Protocol: IC50 Determination against HDAC6

This protocol describes a representative fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant HDAC6.

Materials:

-

This compound

-

Recombinant human HDAC6 enzyme

-

Fluorogenic HDAC6 substrate (e.g., Boc-Lys(acetyl)-AMC)

-

HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease like trypsin)

-

DMSO (for compound dilution)

-

96-well black microplate

-

Fluorescence plate reader (Ex/Em ~390/460 nm)

Procedure:

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform a serial dilution in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM).

-

Assay Setup: In a 96-well plate, add 2 µL of each diluted compound solution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

-

Enzyme Addition: Dilute the HDAC6 enzyme in assay buffer to the desired concentration and add 48 µL to each well (except "no enzyme" controls).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add 50 µL of the fluorogenic substrate (diluted in assay buffer) to all wells to start the reaction.

-

Reaction Incubation: Incubate the plate at 37°C for 60 minutes.

-

Reaction Termination & Development: Stop the reaction by adding 50 µL of the developer solution. This cleaves the deacetylated substrate, releasing the fluorophore (AMC). Incubate at 37°C for 15 minutes.

-

Data Acquisition: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Subtract the background fluorescence ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity). Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.

Hypothetical Results

| Compound Concentration (µM) | % Inhibition (Hypothetical) |

| 100 | 98.5 |

| 30 | 92.1 |

| 10 | 75.4 |

| 3 | 52.3 |

| 1 | 28.9 |

| 0.3 | 10.2 |

| 0.1 | 2.1 |

| Calculated IC50 | ~2.8 µM |

Application II: A Core Fragment for GPCR Ligand Discovery

Scientific Rationale: The nicotinic acid structure is a well-established pharmacophore for various GPCRs, most notably the niacin receptor GPR109A. The carboxylic acid moiety is often a key interaction point, forming a salt bridge with a basic residue (e.g., Arginine) in the receptor's binding pocket.[13][14] this compound serves as an excellent starting point for building novel GPCR ligands. The carboxylic acid provides the primary anchor, while the pyridine ring and its substituents can be modified to explore the binding pocket and improve selectivity and potency. The fluorine atom can serve as a metabolic blocker and a sensitive probe for biophysical binding studies.[6][15]

Workflow for Fragment-Based Lead Discovery (FBLD)

Caption: A typical workflow for Fragment-Based Lead Discovery (FBLD) starting with a core fragment.

Protocol: Radioligand Binding Assay for GPR109A

This protocol outlines a competitive binding assay to determine if this compound can displace a known radiolabeled ligand from the GPR109A receptor.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human GPR109A.

-

Radioligand, e.g., [³H]-Niacin.

-

This compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA).

-

Scintillation cocktail.

-

Glass fiber filters (pre-soaked in polyethylenimine).

-

Multi-well plate harvester and liquid scintillation counter.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in the binding buffer.

-

Assay Setup: In a 96-well plate, combine:

-

25 µL of diluted test compound or buffer (for total and non-specific binding).

-

25 µL of [³H]-Niacin (at a concentration near its Kd).

-

50 µL of GPR109A-expressing cell membranes.

-

-

Non-Specific Binding (NSB): For NSB wells, add a high concentration of a known non-radioactive ligand (e.g., 10 µM Niacin) instead of the test compound.

-

Incubation: Incubate the plate at room temperature for 90 minutes with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for at least 4 hours.

-

Data Acquisition: Measure the radioactive counts per minute (CPM) for each vial in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the average NSB CPM from all other values. Determine the percent displacement of the radioligand by the test compound at each concentration. Plot the results to assess binding activity.

Conclusion and Future Directions

This compound represents a molecule of high potential, whose value is derived from the proven utility of its constituent parts. The strategic combination of a fluorinated pyridine ring, a metal-chelating hydroxyl group, and a carboxylic acid anchor provides a robust and versatile starting point for innovation. The proposed applications in metalloenzyme inhibition and GPCR ligand design are not merely theoretical; they are grounded in decades of medicinal chemistry precedent.[1][5] The protocols and workflows detailed in this guide offer clear, actionable starting points for researchers to begin exploring these avenues. Future work should focus on synthesizing a small library of derivatives—modifying the carboxylic acid to an ester or amide, for instance—to rapidly build structure-activity relationships (SAR) and validate the potential of this promising chemical scaffold.

References

-

Ballatore, C., Huryn, D. M., & Smith, A. B. (2013). Carboxylic Acid (Bio)Isosteres in Drug Design. ChemMedChem. Available at: [Link]

-

Ballatore, C., et al. (n.d.). Carboxylic acid (bio)isosteres in drug design. PubMed - NIH. Available at: [Link]

- Gill, H., et al. (n.d.). Fluorine in drug discovery: Role, design and case studies. U.S.

-

O'Hagan, D. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

-

Verdonk, M. L., et al. (2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Hindawi. Available at: [Link]

-

Hypha Discovery. (2024). Bioisosteres for carboxylic acid groups. Hypha Discovery. Available at: [Link]

-

Bégué, J.-P., & Bonnet-Delpon, D. (2006). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Prakash, G. K. S., & Yudin, A. K. (n.d.). Roles of Fluorine in Drug Design and Drug Action. Bentham Science. Available at: [Link]

-

Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

-

Singh, U. P., & Singh, P. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PubMed Central. Available at: [Link]

-

Unnamed Author. (n.d.). The Chemical Versatility of 2-Hydroxypyridine in Synthesis. sfcchem.com. Available at: [Link]

-

Sharma, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available at: [Link]

-

Hanif, M., & Hartinger, C. G. (2018). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. PubMed Central. Available at: [Link]

-

Unnamed Author. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Available at: [Link]

-

Liu, Z. D., et al. (2001). Design, Synthesis, and Evaluation of Novel 2-Substituted 3-Hydroxypyridin-4-ones: Structure−Activity Investigation of Metalloenzyme Inhibition by Iron Chelators. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

-

Alam, M. M. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central - NIH. Available at: [Link]

-

Unnamed Author. (n.d.). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

-

Hanif, M., & Hartinger, C. G. (2018). Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors. RSC Publishing. Available at: [Link]

-

Chaves, S., et al. (2020). Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms. MDPI. Available at: [Link]

-

MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 9. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Hydroxy nicotinic acid | 609-71-2 | FH24065 | Biosynth [biosynth.com]

- 11. This compound [myskinrecipes.com]

- 12. mdpi.com [mdpi.com]

- 13. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to In Vitro Studies with 4-Fluoro-2-hydroxynicotinic Acid

Abstract: This guide provides a comprehensive framework for conducting in vitro studies on 4-Fluoro-2-hydroxynicotinic acid, a pyridine derivative with significant potential in drug discovery. While direct research on this specific compound is emerging, this document synthesizes findings from related nicotinic acid derivatives to propose a logical and robust series of experiments. We will delve into the hypothesized biological activities, including anti-inflammatory, antimicrobial, and anticancer effects, and provide detailed, field-proven protocols for their investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this compound.

Introduction to this compound

This compound is a heterocyclic compound belonging to the pyridine family. Its structure, featuring a fluorine atom and hydroxyl and carboxylic acid groups, makes it a compelling candidate for pharmaceutical development. The fluorine substitution can enhance metabolic stability and binding affinity, while the functional groups allow for various chemical modifications.[1] Nicotinic acid and its derivatives have been explored for a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties.[2][3]

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1803770-09-3 | [4][5] |

| Molecular Formula | C₆H₄FNO₃ | [1][4] |

| Molecular Weight | 157.10 g/mol | [1] |

Hypothesized Biological Activities and In Vitro Evaluation Strategies

Based on the established bioactivities of structurally similar nicotinic acid derivatives, we hypothesize that this compound may exhibit anti-inflammatory, antimicrobial, and anticancer properties. The following sections outline detailed experimental workflows to investigate these potential activities.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Nicotinic acid derivatives have shown potential in modulating inflammatory responses. A common in vitro model for assessing anti-inflammatory activity involves using lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cells.[6][7]

Experimental Workflow for Anti-inflammatory Assays:

Caption: Workflow for assessing anti-inflammatory activity.

Step-by-Step Protocols:

Protocol 2.1.1: Cell Viability (MTT) Assay

This assay determines the concentration range of the test compound that is not toxic to the cells, ensuring that any observed anti-inflammatory effects are not due to cytotoxicity.[5]

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.[5]

-

Treatment: Treat the cells with various concentrations of this compound and incubate for the desired duration.

-